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Abstract
Tri-sec-butylborane, a sterically hindered trialkylborane, is a pyrophoric liquid with significant

applications in organic synthesis, particularly in hydroboration and as a reducing agent.[1][2][3]

Its chemical formula is C₁₂H₂₇B, and it has a molecular weight of 182.15 g/mol .[1][2] This

guide provides a detailed examination of the chemical structure and bonding of tri-sec-
butylborane, drawing upon established principles of organoboron chemistry and spectroscopic

data. Due to its high reactivity, detailed experimental structural data is scarce; therefore, this

guide also incorporates theoretical considerations and analogies to related, well-characterized

organoboranes.

Chemical Structure
The structure of tri-sec-butylborane consists of a central boron atom covalently bonded to the

secondary carbon atom of three separate sec-butyl groups.[1] This arrangement results in

significant steric congestion around the boron center, which profoundly influences its reactivity

and selectivity.
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The central boron atom in trialkylboranes is characteristically trigonal planar, a consequence of

sp² hybridization. This arrangement leads to an electron-deficient boron center with an empty

p-orbital perpendicular to the plane of the B-C bonds. In an idealized structure, the C-B-C bond

angles would be 120°. However, the bulky nature of the three sec-butyl groups in tri-sec-
butylborane introduces considerable steric strain. This steric hindrance likely causes a

distortion from the ideal trigonal planar geometry. The C-B-C bond angles are expected to be

slightly compressed, and the sec-butyl groups will adopt conformations that minimize steric

interactions. This may involve rotation around the B-C bonds to stagger the ethyl and methyl

substituents of the sec-butyl groups.

While specific experimental bond lengths and angles for tri-sec-butylborane are not readily

available in the literature, data from related sterically hindered organoboranes can provide

valuable estimates.
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Parameter Expected Value Range Notes

B-C Bond Length 1.56 - 1.58 Å

The B-C bond is a single

covalent bond. Steric

hindrance may cause a slight

elongation compared to less

substituted trialkylboranes.

C-B-C Bond Angle 116° - 120°

Deviation from the ideal 120°

of a perfect trigonal planar

geometry is expected due to

the steric bulk of the sec-butyl

groups, leading to some

pyramidalization.

Hybridization of B sp²

The boron atom utilizes three

sp² hybrid orbitals to form

sigma bonds with the three

sec-butyl groups, leaving one

unhybridized p-orbital.

Hybridization of C sp³

The carbon atoms within the

sec-butyl groups are sp³

hybridized, forming a

tetrahedral geometry.

graph Tri_sec_butylborane_Structure {

layout="neato";

node [shape=circle, style=filled, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

// Define nodes

B [label="B", fillcolor="#4285F4", fontcolor="#FFFFFF"];

C1 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"];

C2 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"];

C3 [label="C", fillcolor="#202124", fontcolor="#FFFFFF"];

C1_Me [label="CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];
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C1_Et [label="CH2CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C2_Me [label="CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C2_Et [label="CH2CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C3_Me [label="CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];

C3_Et [label="CH2CH3", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Define edges

B -- C1;

B -- C2;

B -- C3;

C1 -- C1_Me;

C1 -- C1_Et;

C2 -- C2_Me;

C2 -- C2_Et;

C3 -- C3_Me;

C3 -- C3_Et;

}

Figure 1: 2D representation of the chemical structure of tri-sec-butylborane.

Bonding and Hybridization
The bonding in tri-sec-butylborane is best understood through the lens of valence bond

theory and molecular orbital theory.

Boron Atom Hybridization
The boron atom in tri-sec-butylborane undergoes sp² hybridization. Boron's ground state

electron configuration is 1s²2s²2p¹. To form three covalent bonds, one of the 2s electrons is

promoted to a 2p orbital. The one 2s and two 2p orbitals then hybridize to form three equivalent

sp² hybrid orbitals, which lie in a plane at 120° to each other. The remaining 2p orbital is

unhybridized and lies perpendicular to this plane.

Each of the three sp² hybrid orbitals on the boron atom overlaps with a sp³ hybrid orbital from

the secondary carbon atom of a sec-butyl group to form a strong σ (sigma) bond.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b073942?utm_src=pdf-body
https://www.benchchem.com/product/b073942?utm_src=pdf-body
https://www.benchchem.com/product/b073942?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Boron Ground State

Boron Excited State

sp² Hybridized Boron

2s
(↑↓)

2s
(↑)

Promotion

2p
(↑)( ) ( )

sp²
(↑)(↑)(↑)

2p
(↑)(↑)( )

p
( )

Click to download full resolution via product page

Figure 2: Orbital hybridization scheme for the boron atom in tri-sec-butylborane.

The Boron-Carbon Bond
The B-C bond is a single, covalent σ bond formed from the overlap of a boron sp² hybrid orbital

and a carbon sp³ hybrid orbital. The electronegativity difference between boron (2.04) and

carbon (2.55) results in a bond with some polar character, with the electron density shifted

towards the carbon atom. This makes the carbon atom slightly nucleophilic and the boron atom

electrophilic.

The empty p-orbital on the boron atom is a key feature of trialkylboranes. It is a Lewis acidic

site, readily accepting a pair of electrons from a Lewis base. However, in tri-sec-butylborane,

the significant steric bulk of the three sec-butyl groups hinders the approach of nucleophiles to

this empty p-orbital, thereby moderating its Lewis acidity compared to less hindered

trialkylboranes.

Experimental Protocols
Due to the pyrophoric nature of tri-sec-butylborane, all manipulations must be carried out

under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Synthesis of Tri-sec-butylborane
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A common method for the synthesis of tri-sec-butylborane involves the hydroboration of 2-

butene with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF).

Protocol:

A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a

condenser connected to a nitrogen line is charged with a solution of 2-butene in anhydrous

tetrahydrofuran (THF).

The flask is cooled to 0 °C in an ice bath.

A solution of BH₃·THF is added dropwise from the dropping funnel to the stirred solution of 2-

butene.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional hour to ensure the completion of the hydroboration reaction.

The resulting solution of tri-sec-butylborane in THF is then used directly for subsequent

reactions or can be characterized.

Note: The product is typically not isolated in a pure form due to its high reactivity and is usually

handled as a solution in THF.

Structural Characterization
Direct structural characterization of tri-sec-butylborane by single-crystal X-ray diffraction is

challenging due to its liquid state and high reactivity. Spectroscopic methods are the primary

means of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹¹B NMR: The ¹¹B NMR spectrum is expected to show a broad singlet in the region

characteristic of three-coordinate boron in trialkylboranes (typically δ 60-80 ppm). The

chemical shift will be influenced by the steric environment.

¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra will show complex multiplets corresponding

to the sec-butyl groups. Due to the chirality of the secondary carbon, diastereotopic

protons and carbons may be observed, further complicating the spectra.
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Hypothetical NMR Data:

Nucleus
Chemical Shift (δ,
ppm)

Multiplicity Assignment

¹¹B ~75 broad s B(sec-Bu)₃

¹³C ~35 m B-CH(CH₃)CH₂CH₃

~30 m B-CH(CH₃)CH₂CH₃

~20 m B-CH(CH₃)CH₂CH₃

~12 m B-CH(CH₃)CH₂CH₃

¹H 1.5 - 2.0 m B-CH(CH₃)CH₂CH₃

1.0 - 1.5 m B-CH(CH₃)CH₂CH₃

0.8 - 1.2 m B-CH(CH₃)CH₂CH₃

0.7 - 1.0 m B-CH(CH₃)CH₂CH₃

This is a generalized and hypothetical representation. Actual spectra may be more complex.

Conclusion
Tri-sec-butylborane possesses a unique chemical structure dominated by a sterically

congested, sp²-hybridized boron center. This structure dictates its chemical behavior as a

potent yet selective reagent in organic synthesis. While direct experimental determination of its

precise geometric parameters is challenging, a combination of spectroscopic data and

theoretical considerations provides a robust model of its structure and bonding. This

understanding is crucial for harnessing its reactivity in the development of novel synthetic

methodologies and in the production of fine chemicals and pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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